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  • Product: 4-bromo-N,N-dimethyl-2-nitrobenzamide
  • CAS: 29378-78-7

Core Science & Biosynthesis

Foundational

4-bromo-N,N-dimethyl-2-nitrobenzamide molecular weight and formula

An In-Depth Technical Guide to the Synthesis and Characterization of 4-bromo-N,N-dimethyl-2-nitrobenzamide Authored by: Dr. Gemini, Senior Application Scientist Introduction Substituted benzamides are a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-bromo-N,N-dimethyl-2-nitrobenzamide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. The strategic placement of functional groups on the benzamide core allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. This technical guide focuses on 4-bromo-N,N-dimethyl-2-nitrobenzamide, a compound with significant potential in drug discovery due to the presence of three key functional moieties: a bromine atom, a nitro group, and a dimethylamide.

The bromine atom at the 4-position serves as a crucial handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. The nitro group at the 2-position is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and participate in hydrogen bonding. The N,N-dimethylamide group can impact solubility and metabolic stability. While direct experimental data for 4-bromo-N,N-dimethyl-2-nitrobenzamide is not extensively available in the public domain, this guide provides a comprehensive, predictive overview of its properties and a robust, scientifically grounded protocol for its synthesis, based on established chemical principles and data from closely related analogues.

Predicted Physicochemical Properties

The molecular formula and predicted molecular weight of 4-bromo-N,N-dimethyl-2-nitrobenzamide have been calculated based on its chemical structure. These, along with other predicted properties, are summarized in the table below.

PropertyPredicted Value
Chemical Formula C₉H₉BrN₂O₃
Molecular Weight 273.09 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
Boiling Point Not determined
Melting Point Not determined

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide can be logically approached from a commercially available starting material, 4-bromo-2-nitrobenzoic acid. The proposed two-step synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with dimethylamine.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-bromo-2-nitrobenzoic acid C 4-bromo-2-nitrobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) F 4-bromo-N,N-dimethyl-2-nitrobenzamide C->F DCM, 0°C to rt D Dimethylamine (in THF or as hydrochloride salt) D->F E Triethylamine (Base)

Caption: Proposed two-step synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Step-by-Step Protocol

Step 1: Synthesis of 4-bromo-2-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 5.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-nitrobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide

  • Dissolve the crude 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM. Alternatively, a solution of dimethylamine in THF can be used.

  • Slowly add the dimethylamine solution dropwise to the stirred solution of 4-bromo-2-nitrobenzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Potential Applications in Drug Development

While this specific molecule is not extensively documented, its structural motifs are present in compounds with known biological activities. The benzamide core is a common feature in many pharmaceuticals. The bromo and nitro substituents offer opportunities for further chemical modification, making 4-bromo-N,N-dimethyl-2-nitrobenzamide a potentially valuable intermediate in the synthesis of compound libraries for high-throughput screening.

For instance, related nitrobenzamide derivatives have been investigated for their antimicrobial activities. The synthesis of new Schiff base derivatives from 4-nitrobenzamide has shown promising results against various microbes.[1] Furthermore, the bromo-benzamide scaffold is utilized in the development of kinase inhibitors.[2] Therefore, it is plausible that 4-bromo-N,N-dimethyl-2-nitrobenzamide could serve as a precursor for novel kinase inhibitors or antimicrobial agents.

Safety and Handling

Based on related compounds like 4-bromo-N,N-dimethylbenzamide, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a predictive yet scientifically rigorous overview of 4-bromo-N,N-dimethyl-2-nitrobenzamide, a compound with considerable potential as a building block in medicinal chemistry and materials science. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path for researchers to synthesize and explore the properties and applications of this molecule. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activities.

References

  • 4-bromo-N,N-dimethylbenzamide | C9H10BrNO. PubChem. [Link]

  • 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3. PubChem. [Link]

  • 4-bromo-N-(furan-2-ylmethyl)-3-nitrobenzamide. PubChem. [Link]

  • 4-Bromo-N-methylbenzamide | C8H8BrNO. PubChem. [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o344. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]

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Exploratory

properties of 4-bromo-N,N-dimethyl-2-nitrobenzamide building block

An In-depth Technical Guide to the Core Properties of the Building Block: 4-bromo-N,N-dimethyl-2-nitrobenzamide Authored by: A Senior Application Scientist Foreword: Navigating the Landscape of a Niche Building Block In...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Properties of the Building Block: 4-bromo-N,N-dimethyl-2-nitrobenzamide

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of a Niche Building Block

In the vast and ever-expanding universe of chemical synthesis, certain building blocks stand out for their versatile reactivity and potential for generating novel molecular architectures. Substituted benzamides, for instance, are a well-established class of compounds with a rich history in medicinal chemistry.[1] This guide focuses on a specific, yet lesser-documented member of this family: 4-bromo-N,N-dimethyl-2-nitrobenzamide .

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the known and predicted physicochemical and spectroscopic characteristics of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₉BrN₂O₃PubChem
Molecular Weight 273.08 g/mol PubChem
Appearance Predicted: Off-white to yellow solidInferred from related compounds[2][3]
Melting Point Not experimentally determined-
Solubility Predicted: Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, DMF); Insoluble in water.Inferred from related compounds[2][3]
CAS Number Not assigned-
Predicted Spectroscopic Signature

While experimental spectra for 4-bromo-N,N-dimethyl-2-nitrobenzamide are not publicly available, we can predict its key spectroscopic features based on the analysis of structurally similar compounds.[4][5][6]

  • ¹H NMR (predicted):

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the bromine and meta to the nitro group would likely appear as a doublet. The other two protons would exhibit more complex splitting patterns due to their relative positions.

    • N,N-dimethyl Protons: Two singlets (or one broad singlet at room temperature) in the range of δ 2.8-3.2 ppm, corresponding to the two methyl groups on the amide nitrogen. The restricted rotation around the C-N amide bond could make these methyl groups diastereotopic.

  • ¹³C NMR (predicted):

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine and nitro groups would be significantly shifted.

    • Amide Carbonyl: A signal around δ 165-170 ppm.

    • N,N-dimethyl Carbons: Two signals around δ 35-40 ppm.

  • IR Spectroscopy (predicted):

    • C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

    • N-O stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C-N stretch: In the range of 1250-1350 cm⁻¹.

    • C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (predicted):

    • Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 272 and 274.

    • Key Fragmentation: Loss of the dimethylamino group, the nitro group, and the bromine atom would be expected fragmentation pathways.

Part 2: Synthesis and Purification

A reliable and reproducible synthetic protocol is crucial for the utilization of any building block. While a specific synthesis for 4-bromo-N,N-dimethyl-2-nitrobenzamide is not detailed in the literature, a robust pathway can be proposed based on standard organic chemistry transformations. The most logical starting material is 4-bromo-2-nitrobenzoic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Activation of the carboxylic acid of 4-bromo-2-nitrobenzoic acid.

  • Amidation with dimethylamine.

G start 4-bromo-2-nitrobenzoic acid reagent1 SOCl₂ or (COCl)₂ in DCM intermediate 4-bromo-2-nitrobenzoyl chloride start->intermediate Acid Activation reagent2 Dimethylamine (gas or solution), Triethylamine, DCM, 0 °C to rt product 4-bromo-N,N-dimethyl-2-nitrobenzamide intermediate->product Amidation

Caption: Proposed synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-2-nitrobenzoyl chloride

  • To a stirred solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide

  • Dissolve the crude 4-bromo-2-nitrobenzoyl chloride from the previous step in anhydrous DCM (10 mL/g of the starting acid).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.5 eq, either as a solution in THF or bubbled in as a gas) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the dimethylamine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-bromo-N,N-dimethyl-2-nitrobenzamide can be purified by one of the following methods:

  • Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: Using silica gel and a gradient of ethyl acetate in hexanes as the eluent.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of 4-bromo-N,N-dimethyl-2-nitrobenzamide is governed by the interplay of its three key functional groups.

The Aromatic Ring: A Platform for Cross-Coupling

The bromine atom on the aromatic ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it a valuable intermediate for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to synthesize more complex aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, can introduce alkynyl moieties.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can form a new carbon-carbon bond.

The Influence of the Ortho-Nitro Group

The ortho-nitro group has a profound impact on the molecule's reactivity:

  • Steric Hindrance: It can sterically hinder reactions at the adjacent amide group and the C1 position of the aromatic ring.[7]

  • Electronic Effects: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). While the bromine at the 4-position is not ideally positioned for SNAᵣ activation by the 2-nitro group, the overall electron-deficient nature of the ring can influence its reactivity in other transformations.

  • Intramolecular Interactions: The ortho-nitro group can participate in intramolecular hydrogen bonding or other non-covalent interactions, which can influence the conformation and reactivity of the molecule.[8]

Reactivity of the Amide Group

The N,N-dimethylamide is generally a robust functional group. It can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

G start 4-bromo-N,N-dimethyl-2-nitrobenzamide suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) start->hydrolysis

Caption: Key reactivity pathways of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

Benzamide derivatives are prevalent in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. The structural features of 4-bromo-N,N-dimethyl-2-nitrobenzamide make it an intriguing starting point for the synthesis of novel therapeutic agents.

A Scaffold for Bioactive Molecules
  • Antimicrobial and Antifungal Agents: The introduction of a bromine atom on a benzamide ring has been shown to influence antimicrobial activity.[9] The core structure of 4-bromo-N,N-dimethyl-2-nitrobenzamide can be elaborated through the cross-coupling reactions mentioned earlier to generate libraries of compounds for screening against various pathogens.[1]

  • Anticancer Agents: Many substituted benzamides have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[10] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor to an amino group, which can be crucial for receptor binding.

  • Kinase Inhibitors: The benzamide scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 4-position of 4-bromo-N,N-dimethyl-2-nitrobenzamide allows for the exploration of structure-activity relationships in the design of novel kinase inhibitors.[11]

Role in Fragment-Based Drug Discovery

With a molecular weight under 300 g/mol , 4-bromo-N,N-dimethyl-2-nitrobenzamide can be considered a "heavy" fragment. It can be used in fragment-based screening campaigns, with the bromine atom providing a clear vector for fragment evolution and optimization once a hit has been identified.

Part 5: Safety and Handling

While specific toxicity data for 4-bromo-N,N-dimethyl-2-nitrobenzamide is unavailable, a precautionary approach should be taken based on the known hazards of similar compounds.

  • General Hazards: Based on related compounds like 4-bromo-N,N-dimethylbenzamide, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-bromo-N,N-dimethyl-2-nitrobenzamide represents a building block with significant untapped potential. Its combination of a versatile cross-coupling handle (the bromine atom), a reactivity-modulating group (the ortho-nitro substituent), and a stable amide functionality makes it a valuable tool for synthetic and medicinal chemists. While direct experimental data is currently sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, reactivity, and potential applications. As research continues to explore novel chemical space, it is likely that this and similar building blocks will play an increasingly important role in the development of new materials and therapeutics.

References

  • PYG Lifesciences. (2024, December 20). The Role of Bromo-OTBN in Pharma.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N,N-dimethylbenzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-methyl-3-nitrobenzamide. PubChem. Available at: [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
  • Narasimhan, B., Sharma, D., & Kumar, P. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available at: [Link]

  • BenchChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide Supplier.
  • Zhang, Y., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
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  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. Available at: [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-N-phenylbenzamide in Medicinal Chemistry.
  • Chemchart. (n.d.). 4-bromo-N,N-dimethylbenzamide (18469-37-9).
  • Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H. K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Available at: [Link]

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  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-n,n-dimethylbenzamide (C9H10BrNO).
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  • BenchChem. (2025). Application of 2-Nitrobenzamide in medicinal chemistry research.
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Protocols & Analytical Methods

Method

Application Note & Protocol: A Modular Synthetic Approach to Substituted Benzamides from a 2-Nitro-4-Bromobenzamide Core

Abstract Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antipsychotics, antiemetics, and a growing number of targete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antipsychotics, antiemetics, and a growing number of targeted oncology drugs.[1][2] This technical guide provides a detailed, modular workflow for the synthesis of diverse substituted benzamides, leveraging the strategically functionalized 2-nitro-4-bromobenzamide core. We present validated, step-by-step protocols for the chemoselective reduction of the nitro group to yield 2-amino-4-bromobenzamide, followed by palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the C4 position. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to provide researchers, scientists, and drug development professionals with a robust and adaptable synthetic platform.

Introduction: Strategic Value of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in drug discovery due to its ability to engage in key hydrogen bonding interactions with biological targets and its favorable pharmacokinetic properties.[3] Its derivatives have found applications as dopamine D2 receptor antagonists, anti-inflammatory agents, and histone deacetylase (HDAC) inhibitors.[2] The starting material, 2-nitro-4-bromobenzamide, is an ideal platform for building a library of analogues. The nitro and bromo functionalities serve as orthogonal synthetic handles: the nitro group can be selectively reduced to a nucleophilic amino group, while the bromine atom provides a site for carbon-carbon or carbon-nitrogen bond formation via transition-metal catalysis. This dual functionality allows for a divergent synthetic strategy, enabling the rapid generation of a wide array of novel chemical entities.

Overall Synthetic Strategy & Workflow

The primary synthetic route involves a two-step sequence: (1) reduction of the nitro group and (2) substitution of the bromine atom. This sequence is generally preferred because the resulting 2-amino group is an activating group that can facilitate subsequent electrophilic aromatic substitution if desired, and it can also participate in directing metallation or forming key interactions in the final molecule. Performing the reduction first provides the key intermediate, 2-amino-4-bromobenzamide, which is then subjected to palladium-catalyzed cross-coupling reactions.

G Start 2-Nitro-4-Bromobenzamide Reduction Step 1: Nitro Group Reduction (e.g., SnCl₂·2H₂O / HCl) Start->Reduction Intermediate Key Intermediate: 2-Amino-4-Bromobenzamide Reduction->Intermediate Coupling Step 2: C-N / C-C Bond Formation (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Coupling Final Diverse Substituted Benzamides Coupling->Final

Caption: High-level workflow for the synthesis of substituted benzamides.

Part I: Synthesis of the Key Intermediate (2-Amino-4-bromobenzamide)

The critical first step is the chemoselective reduction of the aromatic nitro group to a primary amine. The primary challenge is to achieve this transformation without affecting the benzamide functionality or the aryl bromide. Several methods are available, but reduction using stannous chloride (tin(II) chloride) is particularly effective, mild, and tolerant of various functional groups.[4][5]

Mechanistic Rationale: Stannous Chloride Reduction

Tin(II) chloride is a classic and reliable reagent for the reduction of aryl nitro groups. The reaction proceeds in an acidic medium (typically concentrated HCl or ethanol) where Sn(II) acts as the electron donor. The overall stoichiometry involves the transfer of six electrons to the nitro group, with the tin being oxidized to Sn(IV). The acidic environment protonates the intermediates, facilitating the step-wise reduction and preventing the formation of undesired condensation products like azoxy or azo compounds.[6]

Experimental Protocol: SnCl₂·2H₂O Reduction

Materials:

  • 2-Nitro-4-bromobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-nitro-4-bromobenzamide (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension. The reaction is often exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice. b. Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with constant stirring until the pH reaches 7-8. This will precipitate tin salts.[7] c. Extract the resulting slurry with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 2-amino-4-bromobenzamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

ParameterValue
Typical Scale 1-10 mmol
Equivalents of SnCl₂·2H₂O 4.0 - 5.0
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Reaction Time 2-4 hours
Expected Yield 75-90%

Table 1: Summary of quantitative data for the SnCl₂ reduction protocol.

Part II: Diversification via Palladium-Catalyzed Cross-Coupling

With the 2-amino-4-bromobenzamide intermediate in hand, the aryl bromide can be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions. This section will focus on two of the most versatile methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8]

Suzuki-Miyaura Coupling for Biaryl Benzamide Synthesis

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

4.1.1. Mechanistic Overview

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the benzamide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_biaryl Ar-Pd(II)L₂(R) pd2_aryl->pd2_biaryl Transmetalation (R-B(OH)₂ + Base) pd2_biaryl->pd0 Reductive Elimination product Ar-R pd2_biaryl->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

4.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-4-bromobenzamide

  • Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk flask, add 2-amino-4-bromobenzamide (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Solvent & Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (1-5 mol%).

  • Reaction Execution: Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Work-up & Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic mixture with water and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl benzamide.

ParameterReagent/ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for coupling aryl bromides.[11]
Ligand PPh₃, dppf, XPhosStabilizes the Pd center and facilitates the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Table 2: Common reagents and their roles in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is exceptionally useful for synthesizing diarylamines or aryl-alkylamines, which are common motifs in pharmaceuticals.

4.2.1. Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Amino-4-bromobenzamide

  • Primary or Secondary Amine (e.g., Morpholine, Aniline)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, or a G3 pre-catalyst)

  • Phosphine Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).

  • Reagent Addition: Add the base (1.2-2.0 eq), 2-amino-4-bromobenzamide (1.0 eq), and the anhydrous solvent.

  • Nucleophile Addition: Add the amine coupling partner (1.1-1.5 eq).

  • Reaction Execution: Heat the mixture with stirring at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up & Isolation: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. b. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via column chromatography.

Conclusion

The 2-nitro-4-bromobenzamide core serves as an outstanding starting point for the modular synthesis of diverse substituted benzamide libraries. The protocols detailed herein for nitro group reduction and subsequent palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable and versatile platform for drug discovery and medicinal chemistry programs. By explaining the rationale behind reagent selection and reaction conditions, this guide empowers researchers to adapt and optimize these methods for their specific synthetic targets.

References

  • BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (2025). Exploring the historical development of Benzamide in medicinal chemistry.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromobenzenethiol.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Request PDF. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde.
  • Reddit. (2025). Nitro reduction conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-N,N-Dimethyl-2-Nitrobenzamide

Case ID: 4-Br-NO2-Amide-Purification Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Compound Profile Target Molecule: 4-bromo-N,N-dimethyl-2-nitrobenzamide CAS: 18469-37-9 Typi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Br-NO2-Amide-Purification Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

Target Molecule: 4-bromo-N,N-dimethyl-2-nitrobenzamide CAS: 18469-37-9 Typical State: Crystalline Solid (Pale yellow to orange)

You are likely synthesizing this compound via the Acid Chloride Route (4-bromo-2-nitrobenzoic acid


 Thionyl Chloride 

Dimethylamine). While this reaction is generally high-yielding, the nitro group at the ortho position creates steric hindrance and electronic deactivation, often leading to incomplete conversion and stubborn impurities.

This guide addresses the three most common failure modes:

  • Persistent Starting Material: Incomplete removal of 4-bromo-2-nitrobenzoic acid.

  • "Oiling Out": Product failing to crystallize due to solvent occlusion or high impurity load.

  • Color Contamination: Deep red/brown oxidative impurities common in nitro-aromatics.

The "Dirty" Reaction Profile (Diagnosis)

Before attempting purification, you must understand what you are removing. The diagram below illustrates the reaction pathway and the origin of specific impurities.

ReactionProfile SM Starting Material (4-Bromo-2-nitrobenzoic acid) Int Intermediate (Acid Chloride) SM->Int Activation Imp_Color Impurity C: Azo/Oxidation Byproducts (Deep Color) SM->Imp_Color Thermal Degradation SOCl2 Reagent (SOCl2) SOCl2->Int Product TARGET PRODUCT (4-bromo-N,N-dimethyl- 2-nitrobenzamide) Int->Product Amidation Imp_Acid Impurity A: Hydrolyzed Acid (Soluble in NaHCO3) Int->Imp_Acid Hydrolysis (Wet solvents) Imp_Dimer Impurity B: Anhydride Dimer (Trace water present) Int->Imp_Dimer Coupling w/ SM Amine Reagent (Dimethylamine) Amine->Product

Figure 1: Reaction pathway showing the origin of critical impurities (Red) versus the target pathway (Green).

Troubleshooting Guide (FAQs)

Q1: My product is a sticky orange oil that won't solidify. What happened?

Diagnosis: This is classically known as "oiling out." It occurs when the melting point of the solid is depressed by impurities (usually residual solvent or unreacted dimethylamine salts) to below room temperature. The Fix:

  • Remove Solvents: High-vacuum drying (rotovap is insufficient) for 4+ hours is critical.

  • Seed It: If you have any solid crystal from a previous batch, add a speck.

  • Trituration: Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

Q2: TLC shows a spot just below my product that I can't separate.

Diagnosis: This is likely the 4-bromo-2-nitrobenzoic acid (starting material). On silica gel, carboxylic acids often streak or run slightly lower than amides. The Fix: Do not rely on column chromatography for this separation. It is inefficient.

  • Protocol: Dissolve the crude mixture in Ethyl Acetate and wash 3x with 1M Na2CO3 (Sodium Carbonate). The stronger base (compared to Bicarbonate) ensures the acid is fully deprotonated and moves to the aqueous layer.

Q3: The product is dark brown/red, but it should be pale yellow.

Diagnosis: Nitro compounds are susceptible to forming azo-impurities or oxidation byproducts under thermal stress (e.g., refluxing SOCl2 too long). The Fix:

  • Activated Carbon: Dissolve crude in hot Ethanol, add activated charcoal (5-10 wt%), reflux for 15 mins, and filter hot through Celite.

  • Avoid Acetone: Do not recrystallize nitro compounds from acetone/base mixtures, as this can form colored Janovsky complexes.

Optimized Purification Protocols

Protocol A: The "Self-Validating" Aqueous Workup

Use this immediately after reaction completion. This removes 95% of impurities.

  • Quench: Evaporate excess SOCl2/Solvent. Redissolve residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Purpose: Removes unreacted dimethylamine and inorganic salts.

  • Base Wash (CRITICAL): Wash organic layer with Saturated NaHCO3 or 1M Na2CO3 (3x).

    • Purpose: Converts unreacted Starting Material (Acid) into its water-soluble carboxylate salt.

    • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you successfully removed the impurity.

  • Dry & Concentrate: Dry over MgSO4, filter, and evaporate to dryness.

Protocol B: Recrystallization (Polishing)

Use this if the product is solid but colored or slightly impure.

Recommended Solvent System: Ethanol/Water or IPA/Water.

StepActionMechanism
1 Dissolve crude solid in minimal boiling Ethanol .High solubility at high T.
2 (Optional) Add Activated Carbon & Filter Hot.Adsorbs colored impurities.
3 Add hot Water dropwise until persistent cloudiness appears.Lowers solvent power (Anti-solvent).
4 Add 1-2 drops of Ethanol to clear the solution.Restores saturation point.
5 Cool slowly to Room Temp, then 4°C.Slow crystal growth excludes impurities.

Decision Logic for Purification

Follow this flowchart to determine the correct purification strategy for your specific situation.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Sticky Oil/Gum CheckState->Oil CheckTLC TLC Analysis: Acid Impurity Present? Solid->CheckTLC Trituration Triturate w/ Hexane & Scratch Glass Oil->Trituration Trituration->CheckTLC BaseWash Perform Protocol A (Aggressive Base Wash) CheckTLC->BaseWash Yes (Spot near baseline) Recryst Perform Protocol B (Recrystallization) CheckTLC->Recryst No (Only minor impurities) BaseWash->Recryst Final Pure Product (Pale Yellow Solid) Recryst->Final

Figure 2: Step-by-step decision tree for purifying 4-bromo-N,N-dimethyl-2-nitrobenzamide.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for amide synthesis and acid chloride handling).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into nucleophilic acyl substitution).
  • PubChem Compound Summary. "4-bromo-N,N-dimethylbenzamide derivatives." National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: 4-Bromo-2-Nitrobenzamide Coupling Optimization

Ticket ID: #BNB-402-OPT Status: Open Subject: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Div. System Overview: The "Push-Pull" Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BNB-402-OPT Status: Open Subject: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Overview: The "Push-Pull" Challenge

You are working with 4-bromo-2-nitrobenzamide . To optimize this reaction, you must understand the electronic "personality" of this scaffold.

  • The "Push": The amide (

    
    )  is a resonant donor but chemically sensitive. It is prone to hydrolysis (to acid) or dehydration (to nitrile) under basic conditions.
    
  • The "Pull": The nitro group (

    
    )  at the ortho position is a strong electron-withdrawing group (EWG).
    
    • Pro: It activates the C-Br bond for rapid oxidative addition (making the coupling faster).

    • Con: It makes the amide carbonyl highly electrophilic, significantly increasing the rate of hydrolysis compared to unsubstituted benzamides.

The Goal: You must race the catalyst against the hydroxide ion. The coupling must finish before the amide hydrolyzes.

Troubleshooting Guides (FAQ Format)
Ticket #01: "My product is contaminated with carboxylic acid (Hydrolysis)."

Diagnosis: The reaction conditions are too basic or too aqueous. The ortho-nitro group makes the amide carbonyl hypersensitive to nucleophilic attack by


.
  • Root Cause 1: Strong Bases. Using Hydroxides (NaOH, KOH) or Alkoxides (NaOEt) generates high concentrations of aggressive nucleophiles.

  • Root Cause 2: Temperature. High heat (>80°C) accelerates hydrolysis exponentially faster than it accelerates the catalytic cycle.

Corrective Actions:

  • Switch to "Buffered" Bases: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These maintain a sufficient pH for transmetallation but have lower nucleophilicity than hydroxides.
  • Reduce Water Activity: Instead of a 1:1 solvent ratio, use a 9:1 or 19:1 ratio of Organic:Water. The trace water is enough to dissolve the base but limits the concentration of active hydroxide.

  • The "Anhydrous" Option: If hydrolysis persists, switch to anhydrous conditions using Cesium Fluoride (CsF) as the activator (for boronic acids/esters) in dry dioxane.

Ticket #02: "The reaction stalls; starting material remains (Catalyst Deactivation)."

Diagnosis: The nitro group can poison Palladium catalysts, or the oxidative addition is successful, but the transmetallation is too slow.

  • Root Cause: Simple

    
     is often insufficient for sterically crowded ortho-substituted systems. The nitro group can also coordinate to Pd, creating a "lazy" species.
    

Corrective Actions:

  • Ligand Upgrade: Switch to Buchwald Biaryl Phosphine ligands. XPhos or SPhos are excellent for ortho-substituted aryl halides. They create a "pocket" that prevents catalyst poisoning and accelerates reductive elimination.

  • Pre-catalyst: Use Pd(dppf)Cl2 for a robust, general-purpose fix. It is remarkably stable to nitro groups and less prone to de-ligation than triphenylphosphine systems.

Ticket #03: "I see de-brominated byproduct (Protodehalogenation)."

Diagnosis: The aryl bromide is being replaced by a hydrogen atom (


).
  • Root Cause: This occurs when the reaction runs out of boronic acid (stoichiometry mismatch) or when the solvent (like ethanol/isopropanol) acts as a hydride source via

    
    -hydride elimination.
    

Corrective Actions:

  • Solvent Swap: Avoid primary/secondary alcohols. Use 1,4-Dioxane , Toluene , or DMF .

  • Stoichiometry: Ensure a slight excess of the Boronic Acid (1.2 – 1.5 equiv).

Strategic Visualization
Workflow: Decision Tree for Reaction Optimization

Caption: Logical flow for selecting reaction conditions based on observed side-products.

OptimizationLogic Start Start: 4-Bromo-2-Nitrobenzamide Coupling Check Analyze Crude LCMS Start->Check Hydrolysis Issue: Carboxylic Acid Found (Hydrolysis) Check->Hydrolysis Peak M+1 = M(SM) - 1 + 1 (Acid) Stall Issue: SM Remaining (Catalyst Death) Check->Stall Peak M+1 = M(SM) Dehalo Issue: Ar-H Found (Protodehalogenation) Check->Dehalo Peak M+1 = M(SM) - 79 (Br) + 1 (H) Sol1 Action: Switch Base to K3PO4 Reduce Water Ratio (9:1) Hydrolysis->Sol1 Sol2 Action: Switch Ligand to XPhos Increase Temp slightly Stall->Sol2 Sol3 Action: Switch Solvent to Dioxane Increase Boronic Acid eq. Dehalo->Sol3

Mechanism: Competing Pathways

Caption: Mechanistic divergence showing how the nitro group accelerates both the desired coupling and the unwanted hydrolysis.

Mechanism SM 4-Bromo-2-Nitrobenzamide OxAdd Oxidative Addition (Pd-Ar-Br) SM->OxAdd Pd(0) Fast (Activated by NO2) Hydrolysis Hydrolysis (Carboxylic Acid) SM->Hydrolysis OH- / H2O Accelerated by NO2 (EWG) TransMet Transmetallation (Pd-Ar-R) OxAdd->TransMet R-B(OH)2 + Base Product Coupled Product TransMet->Product Reductive Elimination

Recommended Protocol (The "Golden Standard")

This protocol is designed to balance reactivity with amide stability.

Reagents:

  • Substrate: 4-bromo-2-nitrobenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
      (3-5 mol%)
    
  • Base:

    
      (2.0 equiv) - Finely ground
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Procedure:

  • Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst decomposition.

  • Loading: Add the benzamide, boronic acid, base, and catalyst to a reaction vial.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Seal the vial and heat to 80°C .

    • Note: Do not exceed 100°C. Above 100°C, the hydrolysis rate constant (

      
      ) overtakes the coupling rate constant (
      
      
      
      ).
  • Monitoring: Check by LCMS at 2 hours. If the reaction is slow, add 1 mol% additional catalyst rather than increasing temperature.

Data Summary: Base Selection Impact

BasepKa (conj. acid)Hydrolysis RiskCoupling RateRecommendation
NaOH / KOH 15.7High FastAvoid

10.3ModerateModerateAcceptable

12.3Low FastPreferred

3.2 (HF)Very LowSlowUse for very sensitive substrates
References
  • Review of Side Reactions in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amide Hydrolysis Mechanisms: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). Recent Perspectives Concerning the Mechanism of Amide Hydrolysis. Accounts of Chemical Research, 25(11), 481–488. [Link]

  • Optimization of Nitro-Containing Substrates: Cole, K. P., et al. (2019). Small-Volume Continuous Manufacturing of Merestinib. Part 1. Process Development and Demonstration. Organic Process Research & Development, 23(5), 858–869.[2] (Demonstrates Suzuki coupling on nitro-benzamide scaffolds). [Link]

  • Base Effects in Suzuki Coupling: Kondolff, I., Doucet, H., & Santelli, M. (2004).[3] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. (Discusses base sensitivity). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-bromo-N,N-dimethyl-2-nitrobenzamide

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N,N-dimethyl-2-nitrobenzamide, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will delve into a detailed prediction of its spectral features, compare it with analogous compounds, evaluate alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of 4-bromo-N,N-dimethyl-2-nitrobenzamide presents a unique combination of substituents on a benzene ring, each exerting distinct electronic effects that influence the chemical shifts and coupling patterns of the aromatic protons. A thorough understanding of these effects allows for a precise prediction of the ¹H NMR spectrum.

The Aromatic Region: A Tale of Three Protons

The benzene ring in 4-bromo-N,N-dimethyl-2-nitrobenzamide is trisubstituted, leaving three aromatic protons. The substituents are a bromine atom at position 4, a nitro group (-NO₂) at position 2, and an N,N-dimethylbenzamide group (-CON(CH₃)₂) at position 1. Both the nitro group and the N,N-dimethylbenzamide are electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield in the spectrum.[1][2] The bromine atom has a weaker electron-withdrawing inductive effect and a mild electron-donating resonance effect.

The predicted splitting pattern for the aromatic protons is as follows:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and the benzamide group. This proximity will cause significant deshielding, pushing its signal the furthest downfield. It will be split by H-5, resulting in a doublet.

  • H-5: This proton is ortho to the bromine atom and meta to the nitro and benzamide groups. It will be less deshielded than H-3. It is coupled to H-3 and H-6, and will therefore appear as a doublet of doublets.

  • H-6: This proton is ortho to the benzamide group and meta to the bromine and nitro groups. It will be split by H-5 into a doublet.

The expected coupling constants for aromatic protons are typically in the range of:

  • Ortho coupling (³J): 7-10 Hz

  • Meta coupling (⁴J): 2-3 Hz[3][4]

  • Para coupling (⁵J): 0-1 Hz

The Aliphatic Region: Restricted Rotation in the Dimethylamino Group

A key feature of the ¹H NMR spectrum of N,N-dimethylamides is the observation of two distinct singlets for the two methyl groups at room temperature.[5][6][7][8][9] This is due to the partial double bond character of the C-N bond, which restricts rotation. This restricted rotation makes the two methyl groups chemically non-equivalent; one is cis and the other is trans to the carbonyl oxygen. This phenomenon is a classic example of dynamic NMR, and the coalescence of these two signals at higher temperatures can be used to determine the rotational energy barrier.[5][6][7][8][9]

Comparative Spectral Analysis

To contextualize our predicted spectrum, it is invaluable to compare it with the known ¹H NMR data of structurally related compounds.

CompoundAromatic Protons (ppm)N,N-dimethyl Protons (ppm)
4-bromo-N,N-dimethylbenzamide 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H)2.93 (s, 6H)
N,N-dimethyl-2-nitrobenzamide 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H)3.14 (s, 3H), 3.00 (s, 3H)
N,N-dimethyl-4-nitrobenzamide 8.32 – 8.21 (m, 2H), 7.63 – 7.51 (m, 2H)3.13 (s, 3H), 2.95 (s, 3H)

Data synthesized from available literature.

The data from these analogs supports our predictions. The presence of a nitro group generally shifts the aromatic protons downfield. The N,N-dimethyl protons in the nitro-substituted benzamides appear as two separate singlets, confirming the restricted rotation.

Alternative Analytical Techniques: A Multi-faceted Approach to Structural Elucidation

While ¹H NMR is a powerful tool, a comprehensive characterization of 4-bromo-N,N-dimethyl-2-nitrobenzamide relies on a combination of analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts of the aromatic carbons will be influenced by the substituents in a predictable manner.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[10][11] We would expect to see characteristic strong absorption bands for the carbonyl (C=O) of the amide at approximately 1650 cm⁻¹ and for the nitro group (NO₂) at around 1530 cm⁻¹ and 1350 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[10][11][12] This is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The synergistic use of these techniques provides a self-validating system for the unequivocal identification and characterization of the target molecule.[11][12]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[13][14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15] Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[16]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13][14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak and accurately pick the peak frequencies.

Visualizing Molecular Structure and Interactions

The following diagrams illustrate the molecular structure and the key through-bond ¹H-¹H couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Sources

Comparative

comparing reactivity of 4-bromo-N,N-dimethyl-2-nitrobenzamide vs 4-bromo-N,N-dimethylbenzamide

The reactivity profile of 4-bromo-N,N-dimethyl-2-nitrobenzamide (Compound A) versus 4-bromo-N,N-dimethylbenzamide (Compound B) is defined by the interplay between electronic activation and steric inhibition. While both c...

Author: BenchChem Technical Support Team. Date: February 2026

The reactivity profile of 4-bromo-N,N-dimethyl-2-nitrobenzamide (Compound A) versus 4-bromo-N,N-dimethylbenzamide (Compound B) is defined by the interplay between electronic activation and steric inhibition.

While both compounds share a core bromobenzamide scaffold, the introduction of the ortho-nitro group in Compound A fundamentally alters its reactivity landscape through Steric Inhibition of Resonance (SIR) and strong inductive effects.

Part 1: Structural & Electronic Analysis

The defining difference lies in the spatial arrangement of the amide group relative to the benzene ring, dictated by the substituent at the C2 position.

FeatureCompound A (Nitro Variant) Compound B (Standard)
Structure 4-bromo-N,N-dimethyl-2-nitro benzamide4-bromo-N,N-dimethylbenzamide
C2 Substituent Nitro (-NO₂)Hydrogen (-H)
Amide Conformation Twisted (Non-planar) Planar
Electronic Effect (Amide) Inductive (-I) only; Resonance (-M) is broken.[1]Inductive (-I) & Resonance (-M).[1][2]
Electronic Effect (Nitro) Strong Inductive (-I) & Resonance (-M) on C1/C3/C5.N/A
C4 (C-Br) Character Electron-deficient (due to global -I of NO₂).Electron-deficient (due to -M of Amide).
The "Twisted Amide" Mechanism (SIR)

In Compound B, the amide carbonyl is coplanar with the benzene ring, allowing for


-conjugation. The carbonyl group withdraws electron density from the para position (C4), activating the C-Br bond.

In Compound A, the bulky ortho-nitro group sterically clashes with the N,N-dimethyl group. To relieve this strain, the amide bond rotates out of the aromatic plane (dihedral angle


 90°). This Steric Inhibition of Resonance (SIR)  decouples the amide's 

-system from the ring.

ReactivityComparison cluster_A Compound A: Twisted & Inductively Activated cluster_B Compound B: Planar & Resonance Activated NodeA 4-Bromo-N,N-dimethyl- 2-nitrobenzamide Twist Steric Clash (NO2 vs NMe2) Breaks Planarity NodeA->Twist EffectA Amide Resonance LOST Nitro Inductive Effect DOMINATES Twist->EffectA ReactivityA High SNAr Activity (Global Ring Deficiency) EffectA->ReactivityA NodeB 4-Bromo-N,N-dimethylbenzamide Planar Planar Conformation Full Conjugation NodeB->Planar EffectB Amide Withdraws via Resonance (-M) Activates Para Position Planar->EffectB ReactivityB Moderate SNAr Activity (Amide Activation Only) EffectB->ReactivityB

Figure 1: Mechanistic pathway showing how steric hindrance in the nitro-variant alters electronic activation.

Part 2: Comparative Reactivity Guide

Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Bromine (C4)

  • Compound A (Winner): Despite the loss of amide resonance activation, the nitro group's strong inductive withdrawal (-I) creates a significant positive electrostatic potential across the entire ring. The ring is highly electron-deficient, lowering the energy of the Meisenheimer complex intermediate.

    • Note: The nitro group is meta to the bromine, which is typically less activating than ortho/para. However, the cumulative electron deficiency (Amide -I + Nitro -I) generally makes Compound A more reactive than Compound B toward strong nucleophiles.

  • Compound B: Relies solely on the amide's resonance withdrawal. Reactivity is moderate and typically requires elevated temperatures or strong nucleophiles.

Experimental Insight: In a competition reaction with a neutral nucleophile (e.g., morpholine) in DMSO at 80°C, Compound A will show faster consumption of starting material.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: C-C Bond Formation at C4

  • Oxidative Addition (Rate-Limiting Step): Electron-poor aryl halides undergo oxidative addition to Pd(0) faster.

    • Compound A: The electron-deficient ring facilitates rapid oxidative addition. However, the ortho-nitro group is a potential coordinating ligand that can weakly bind to Pd, potentially requiring bi-dentate ligands (e.g., BINAP, Xantphos) to prevent catalyst poisoning.

    • Compound B: Slower oxidative addition due to higher electron density at C4 compared to A. Standard ligands (PPh3) are usually sufficient.

  • Steric Factors: The nitro group is at C2, and the bromine is at C4. The reaction center (C4) is sterically unencumbered in both cases.

Amide Hydrolysis

Target: Cleavage of the Amide Bond (C1)

  • Compound A (Highly Stable): The "Twisted Amide" effect protects the carbonyl carbon. The bulky ortho-nitro group blocks the trajectory of incoming nucleophiles (water/hydroxide) perpendicular to the carbonyl plane (Bürgi-Dunitz trajectory). Hydrolysis requires harsh conditions (e.g., conc. H₂SO₄, >100°C).

  • Compound B (Reactive): The carbonyl is accessible. Hydrolysis proceeds under standard acidic or basic conditions (e.g., 6M HCl, reflux).

Part 3: Experimental Protocols

Protocol 1: Comparative SNAr Amination

Objective: Demonstrate the superior electrophilicity of Compound A.

Materials:

  • Substrate (1.0 eq): Compound A or Compound B

  • Nucleophile (1.2 eq): Morpholine

  • Base (2.0 eq): K₂CO₃

  • Solvent: DMF (0.5 M)

Workflow:

  • Dissolve 1.0 mmol of substrate in 2.0 mL anhydrous DMF.

  • Add 2.0 mmol K₂CO₃ and 1.2 mmol morpholine.

  • Heat to 90°C in a sealed vial.

  • Monitor via HPLC/TLC at t=1h, 4h, and 12h.

Expected Results:

Timepoint Compound A Conversion Compound B Conversion
1 Hour >40% <10%
4 Hours >85% ~30%

| 12 Hours | Complete | ~65% |

Protocol 2: Suzuki Coupling Optimization for Nitro-Scaffolds

Objective: Efficient coupling of Compound A minimizing nitro-interference.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). Rationale: SPhos is bulky and electron-rich, facilitating oxidative addition on the deactivated ring while preventing nitro-coordination.

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Conditions: 80°C, 4 hours.

  • Note: Degas solvents thoroughly.[2] Nitro groups can be reduced to anilines if H₂ sources (like formate) or Pd/C are used; avoid these.

Part 4: References

  • Mechanisms of Nucleophilic Aromatic Substitution. ChemEurope. [Link]

  • Steric Inhibition of Resonance (The Ortho Effect). Wikipedia / Chemical Principles. [Link]

  • 4-bromo-N,N-dimethylbenzamide Properties. PubChem. [Link][3]

  • Crystal Structure of N-Aromatic Amides (Twisted Conformation Evidence). Acta Crystallographica / ResearchGate. [Link]

Sources

Validation

Characterization &amp; Synthesis Comparison: 4-Bromo-N,N-dimethyl-2-nitrobenzamide

Executive Summary 4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS: 29378-78-7) is a critical electrophilic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and bioactive indazoles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS: 29378-78-7) is a critical electrophilic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and bioactive indazoles.[1] Its structural core—a deactivated benzene ring substituted with a nitro group and a bromine atom—makes it a versatile scaffold for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions.[1]

This guide objectively compares the two primary synthetic routes for generating this intermediate: the Acid Chloride Activation method and the Peptide Coupling (HATU/EDC) method. While the acid chloride route is the industrial standard for scalability, the coupling reagent method offers distinct advantages in purification and functional group tolerance on the laboratory scale.

Comparative Synthesis Guide

Method A: Acid Chloride Activation (Standard Industrial Route)

This method involves converting 4-bromo-2-nitrobenzoic acid to its acid chloride using thionyl chloride (


) or oxalyl chloride, followed by reaction with dimethylamine.[1]
  • Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

  • Best For: Multi-gram to kilogram scale-up; cost-sensitive projects.

  • Key Advantage: High conversion rates (>90%); excess reagents (

    
    , amine gas) are volatile and easily removed.[1]
    
Method B: Peptide Coupling Agents (HATU/EDC)

This method utilizes uronium (HATU) or carbodiimide (EDC/HOBt) reagents to activate the carboxylic acid in situ for reaction with dimethylamine hydrochloride.[1]

  • Mechanism: Formation of an active ester (e.g., O-At ester) that is susceptible to aminolysis.

  • Best For: Small-scale discovery chemistry (<1g); parallel synthesis libraries; avoiding noxious acid chloride fumes.[1]

  • Key Advantage: Milder conditions; avoids the use of corrosive thionyl chloride; generally cleaner reaction profiles requiring less aggressive workup.

Performance Comparison Matrix
FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Yield High (85-95%) Moderate to Good (70-90%)
Purity (Crude) Moderate (often requires recrystallization)High (often silica clean)
Cost Low (

is cheap)
High (HATU is expensive)
Scalability Excellent Poor (Reagents bulky/expensive)
Atom Economy HighLow (Large coupling byproducts)
Reaction Time 2-4 Hours1-12 Hours

Characterization Data Standards

The following data establishes the identity and purity of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Physicochemical Properties:

  • CAS Number: 29378-78-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 273.08 g/mol (for

    
    )[1]
    
  • Appearance: Pale yellow to off-white solid.

  • Solubility: Soluble in DMSO, DMF, DCM, Ethyl Acetate; insoluble in water.

Spectral Characteristics (Predicted/Representative): Note: Chemical shifts may vary slightly based on concentration and solvent.


H NMR (400 MHz, DMSO-

):
  • 
     8.35 (d, 
    
    
    
    Hz, 1H):
    H-3 proton (ortho to nitro).[1] Highly deshielded by the electron-withdrawing nitro group.
  • 
     8.05 (dd, 
    
    
    
    Hz, 1H):
    H-5 proton.
  • 
     7.60 (d, 
    
    
    
    Hz, 1H):
    H-6 proton (ortho to amide).[1]
  • 
     2.90 - 3.10 (s or d, 6H):  N-dimethyl protons.[1] Crucial Note: Due to restricted rotation around the amide bond (C-N), these methyl groups often appear as two distinct singlets or a broadened signal at room temperature, especially given the steric bulk of the ortho-nitro group.
    

Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Observed Mass (

    
    ):  273.0 / 275.0[1]
    
  • Isotope Pattern: A distinct 1:1 doublet ratio is observed, characteristic of a mono-brominated compound (

    
     and 
    
    
    
    isotopes).[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Acid Chloride (Scale: 10 mmol)
  • Activation: In a dry round-bottom flask equipped with a condenser, suspend 4-bromo-2-nitrobenzoic acid (2.46 g, 10 mmol) in dry toluene (25 mL).

  • Chlorination: Add Thionyl Chloride (

    
    ) (1.5 mL, 20 mmol) and a catalytic drop of DMF. Heat to reflux for 2 hours until gas evolution ceases and the solution clarifies.
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride as a yellow oil/solid.
    
  • Amidation: Redissolve the residue in dry DCM (20 mL) and cool to 0°C.

  • Addition: Slowly add Dimethylamine (2.0 M in THF, 10 mL, 20 mmol) or dimethylamine hydrochloride (with 2.5 equiv

    
    ). Stir at room temperature for 1 hour.
    
  • Workup: Wash with 1N HCl (2 x 15 mL), Sat.

    
     (2 x 15 mL), and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexanes if necessary.

Protocol B: Synthesis via HATU Coupling (Scale: 1 mmol)[1]
  • Setup: In a 20 mL vial, dissolve 4-bromo-2-nitrobenzoic acid (246 mg, 1 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (Diisopropylethylamine) (0.52 mL, 3 mmol) followed by HATU (418 mg, 1.1 mmol). Stir for 5 minutes (solution turns yellow/orange).

  • Amine Addition: Add Dimethylamine hydrochloride (98 mg, 1.2 mmol).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash extensively with water (3 x 10 mL) and LiCl solution (to remove DMF).[1]

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Visualizing the Synthetic Pathway

SynthesisPathways cluster_legend Route Comparison Start 4-Bromo-2-nitrobenzoic Acid (CAS: 99277-71-1) AcidCl Intermediate: Acid Chloride Start->AcidCl Method A: SOCl2, Reflux ActiveEst Intermediate: Activated Ester (O-At) Start->ActiveEst Method B: HATU, DIPEA Product PRODUCT: 4-Bromo-N,N-dimethyl- 2-nitrobenzamide (CAS: 29378-78-7) AcidCl->Product HN(Me)2, Et3N DCM, 0°C ActiveEst->Product HN(Me)2 HCl DMF, RT key Red = Acid Chloride (Industrial) Blue = HATU Coupling (Lab Scale)

Caption: Dual synthetic pathways for 4-bromo-N,N-dimethyl-2-nitrobenzamide illustrating the divergence in activation strategy.

Troubleshooting & Self-Validation

  • Impurity Flag (Acid Hydrolysis): If the LCMS shows a peak at M+H 246/248, your amide bond failed to form or hydrolyzed. Ensure reagents are anhydrous.

  • Impurity Flag (Dimerization): In Method A, overheating can lead to anhydride formation. Keep the concentration step under vacuum at moderate temperatures (<40°C).[1]

  • NMR Validation: Check the integration of the aromatic region. You must see exactly 3 aromatic protons. If you see 4, you may have lost the nitro group (unlikely) or debrominated (if Pd was present in previous steps).[1]

  • Rotamers: Do not mistake the split N-Me signals for an impurity. Run the NMR at 50°C; if the peaks coalesce into a single singlet, they are rotamers.

References

  • BenchChem. Synthesis routes of 4-Bromo-2-nitrobenzoic acid. Retrieved from [1]

  • PubChem. 4-bromo-N,N-dimethyl-2-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [1]

  • GuideChem. CAS 29378-78-7 Product Details. Retrieved from [1]

  • Moreno-Fuquen, R., et al. (2014).[3] 4-Bromo-N-(2-nitrophenyl)benzamide.[1][3] Acta Crystallographica Section E.

  • ChemicalBook. 4-Bromo-2-nitrobenzaldehyde synthesis and derivatives. Retrieved from [1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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